REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([NH:11][CH3:12])=[O:10])[CH:4]=1>CC(C)=O>[ClH:2].[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([NH:11][CH3:12])=[O:10])[CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
354 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)NC
|
Name
|
|
Quantity
|
2 kg
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 40° C
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with acetone (580 g)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (50° C., 80 mbar)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC(=NC=C1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 521 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 171.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |